N,N'-pyridine-2,6-diylbis{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide}
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Overview
Description
2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-{6-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE is a complex organic compound characterized by its unique triazinoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-{6-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE involves multiple steps, starting with the preparation of the triazinoindole core. This core is synthesized through a series of cyclization reactions involving ethyl-substituted hydrazines and indole derivatives. The final compound is obtained by introducing the sulfanyl and acetamido groups under controlled conditions, typically involving the use of specific catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-{6-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties .
Scientific Research Applications
2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-{6-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-{6-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This modulation can lead to therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(2-methoxyphenyl)butanamide
- N-arylsulfonyl-3-acetylindole derivatives
- Ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
The uniqueness of 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-{6-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE lies in its dual triazinoindole structure, which imparts distinct chemical and biological properties. This dual structure enhances its binding affinity to molecular targets and increases its potential for therapeutic applications .
Properties
Molecular Formula |
C31H27N11O2S2 |
---|---|
Molecular Weight |
649.8 g/mol |
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[6-[[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C31H27N11O2S2/c1-3-41-20-12-7-5-10-18(20)26-28(41)35-30(39-37-26)45-16-24(43)33-22-14-9-15-23(32-22)34-25(44)17-46-31-36-29-27(38-40-31)19-11-6-8-13-21(19)42(29)4-2/h5-15H,3-4,16-17H2,1-2H3,(H2,32,33,34,43,44) |
InChI Key |
CFLLDTFXTWRHJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC(=CC=C4)NC(=O)CSC5=NC6=C(C7=CC=CC=C7N6CC)N=N5 |
Origin of Product |
United States |
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